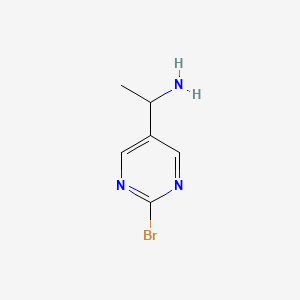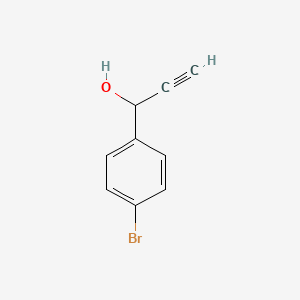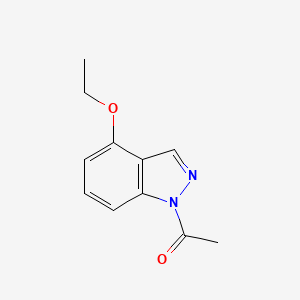
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride
Descripción general
Descripción
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is a fluorinated organic compound with the molecular formula C4H3ClF4O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both methoxy and tetrafluoropropionyl groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride typically involves the reaction of 3-Methoxy-2,2,3,3-tetrafluoropropionyl fluoride with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the complete conversion of the fluoride to the chloride. The general reaction scheme is as follows:
C4H3F5O2+SOCl2→C4H3ClF4O2+SO2+HF
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the corrosive nature of the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-Methoxy-2,2,3,3-tetrafluoropropionic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-Methoxy-2,2,3,3-tetrafluoropropanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Hydrolysis: The reaction is usually conducted in aqueous media at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major products are 3-Methoxy-2,2,3,3-tetrafluoropropionic acid and hydrochloric acid.
Reduction: The major product is 3-Methoxy-2,2,3,3-tetrafluoropropanol.
Aplicaciones Científicas De Investigación
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing fluorinated groups into organic molecules.
Biology: The compound is used in the synthesis of fluorinated analogs of biologically active molecules, which can be used to study the effects of fluorination on biological activity.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be readily replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2,2,3,3-tetrafluoropropionyl fluoride (C4H3F5O2): This compound is similar in structure but contains a fluoride group instead of a chloride group.
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride (C4H3F5O2): Another fluorinated analog with similar reactivity.
Uniqueness
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is unique due to its combination of methoxy and tetrafluoropropionyl groups, which confer distinct reactivity and stability. The presence of the chlorine atom makes it a versatile reagent for nucleophilic substitution reactions, distinguishing it from its fluoride analogs.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUGSIXIHHNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)
![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)






